molecular formula C20H19ClN4O3 B2973323 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide CAS No. 1286699-96-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide

Cat. No. B2973323
CAS RN: 1286699-96-4
M. Wt: 398.85
InChI Key: LBGHXECDRDVFCF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

A research study explored a series of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, focusing on their potential antipsychotic properties. The study found that these compounds, specifically designed to replace amino and ketone groups with hydroxy and imine functionalities, showed antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This suggests a novel approach to antipsychotic drug development that might avoid some of the side effects associated with traditional antipsychotic drugs (Wise et al., 1987).

Anticonvulsant Activity

Another study focused on the synthesis of alkanamide derivatives, including compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, and evaluated their anticonvulsant activity. It was found that these compounds exhibited promising anticonvulsant effects in the maximal electroshock test, highlighting their potential as treatments for seizure disorders (Tarikogullari et al., 2010).

Herbicidal Activity

Research into chloroacetamide herbicides, which share a core structure with N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, demonstrated their efficacy in inhibiting fatty acid synthesis in certain green algae species. This suggests potential applications of similar compounds in the development of selective herbicides for agricultural use (Weisshaar & Böger, 1989).

Antimicrobial and Anti-inflammatory Agents

A study synthesizing novel pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety, structurally akin to N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, found these compounds to possess significant antimicrobial and anti-inflammatory properties. This highlights their potential use in developing new treatments for infections and inflammatory conditions (Kendre et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-24(2)20-16(13-3-5-14(21)6-4-13)10-25(23-20)11-19(26)22-15-7-8-17-18(9-15)28-12-27-17/h3-10H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGHXECDRDVFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide

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